molecular formula C8H15N3 B13270731 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13270731
M. Wt: 153.22 g/mol
InChI Key: SDOPFNRIFUOVRV-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-methyl-1H-pyrazol-5-amine
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. The unique structure, characterized by a pyrazole ring with ethyl and methyl substitutions, positions it as a valuable candidate in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N3C_8H_{15}N_3 with a molecular weight of 153.22 g/mol. The compound features a pyrazole ring which is known for its versatility in biological applications.

PropertyValue
Molecular FormulaC8H15N3C_8H_{15}N_3
Molecular Weight153.22 g/mol
CAS Number1600582-84-0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various substituted pyrazoles found that compounds similar to this compound demonstrated notable inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundPseudomonas aeruginosa18.62 ± 0.19
Control (Ciprofloxacin)Pseudomonas aeruginosa22.98 ± 0.08

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored through various assays. Compounds structurally related to 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amines have shown promising results in inhibiting inflammatory mediators, making them candidates for treating inflammatory diseases .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for similar compounds suggest significant inhibitory activity compared to standard inhibitors .

Table 2: Alpha-Amylase Inhibition Activity

CompoundIC50 (mg/mL)
1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amines0.134
Control (Acarbose)0.26

The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amines is attributed to their ability to interact with specific molecular targets, including enzymes and receptors. The presence of hydrogen bond donors and acceptors within the pyrazole ring enhances binding affinity to active sites on target proteins, influencing various biochemical pathways .

Case Studies

Several studies have highlighted the potential applications of pyrazole derivatives in drug design:

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of substituted pyrazoles against fungal infections, showing inhibition zones ranging from 12 to 16 mm against common strains .
  • Antioxidant Activity : Research comparing free ligands and their metal complexes showed that while the ligand exhibited moderate antioxidant activity, its complexes displayed significantly enhanced effects .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3

InChI Key

SDOPFNRIFUOVRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(C)N

Origin of Product

United States

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